3-Ethylacetophenone

Übersicht

Beschreibung

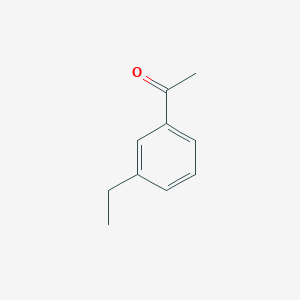

3-Ethylacetophenone is a chemical compound that is related to acetophenone but with an ethyl group attached to the aromatic ring. Although none of the provided papers directly discuss 3-Ethylacetophenone, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding 3-Ethylacetophenone.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of a compound for Alzheimer's disease treatment involved directed ortho-metallation methodology starting from 3-hydroxyacetophenone . Another synthesis involved a two-step procedure from mercaptoacetic acid and 2-chloroacrylonitrile to produce ethyl 3-aminothiophene-2-carboxylate with a high yield . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethylacetophenone has been characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of a dimeric compound was determined to be in the triclinic crystal class with specific cell parameters . This level of detail in molecular structure analysis is crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involving acetophenone derivatives can be complex. For example, a novel three-component condensation involving benzalacetophenone was reported to form a cyclohexene carboxylate derivative . The Fries rearrangement was used in the synthesis of 4-Choloro-2-hydroxyacetophenone . These reactions are indicative of the versatility of acetophenone derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are closely related to their molecular structures. For example, the presence of hydrogen bonds in the crystal structure can influence the melting point and solubility of the compound . The overall yield of the synthesis process, as well as the practicality of isolation points for the compounds, are also important aspects of their physical properties .

Wissenschaftliche Forschungsanwendungen

-

Repellent Effects on Mosquitoes

- Application : Acetophenone and its derivatives, including 4-ethylacetophenone, have been found to exhibit repellent effects on mosquitoes .

- Method : The repellency was observed when these compounds were applied at high concentrations .

- Results : Specifically, acetophenone and its para-ethyl analog were found to exhibit significant repellency for the male Asian tiger mosquito, Ae. albopictus .

-

Synthesis of Heterocyclic Compounds

- Application : Acetophenone is a useful precursor in organic reactions for the synthesis of heterocyclic compounds .

- Method : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions .

- Results : These reactions result in a range of heterocyclic compounds, including five-, six-, seven-membered rings via multicomponent reactions .

-

Antifungal Activities

- Application : Acetophenone and its derivatives have been found to exhibit antifungal activities .

- Method : The antifungal activity was observed when these compounds were applied at high concentrations .

- Results : For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum; 4-hydroxy-3- (isopentent-2-yl) acetophenone, from Helichrysum sp., showed antifungal activity against Cladosporium herbarum .

-

Repellent Effects on the Malaria Mosquito

- Application : Close derivatives of acetophenone, 4-ethylacetophenone, had repellent effects on the malaria mosquito An. gambiae .

- Method : The repellency was observed when these compounds were applied at high concentrations .

- Results : Acetophenone and its para-ethyl analog were found to exhibit significant repellency for the male Asian tiger mosquito, Ae. albopictus, but only at a high concentration .

-

α-Bromination Reaction in Experimental Teaching

- Application : The α-bromination reaction of acetophenone derivatives is a significant topic in the field of organic chemistry .

- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

-

Promising Agrochemicals and Useful Scaffolds for Drug Research and Development

- Application : Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .

- Method : The details of its biogenesis and chemical synthesis are provided .

- Results : Each metabolite, regardless of its molecular simplicity or complexity, has a mission or function in the organism biosynthesizing it .

Eigenschaften

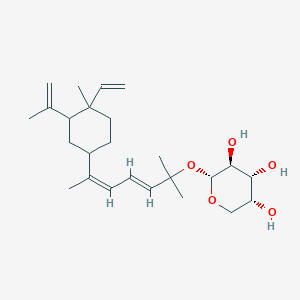

IUPAC Name |

1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYRILAFFDKOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177223 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylacetophenone | |

CAS RN |

22699-70-3 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)

![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)